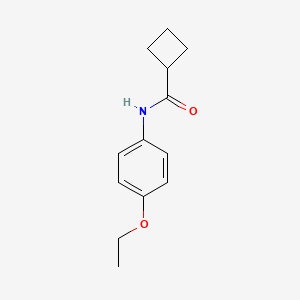

N-(4-ethoxyphenyl)cyclobutanecarboxamide

Descripción

N-(4-ethoxyphenyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring directly attached to a carboxamide group, which is further linked to a 4-ethoxyphenyl moiety. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring contributes to the compound’s electronic and steric profile, while the cyclobutane ring introduces rigidity and moderate ring strain. Key features include:

- Cyclobutane backbone: Adds conformational rigidity and influences lipophilicity.

- Carboxamide linkage: Enhances hydrogen-bonding capacity, critical for molecular interactions.

Propiedades

Fórmula molecular |

C13H17NO2 |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

N-(4-ethoxyphenyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12-8-6-11(7-9-12)14-13(15)10-4-3-5-10/h6-10H,2-5H2,1H3,(H,14,15) |

Clave InChI |

DOJLUTNYIFQIGM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCC2 |

SMILES canónico |

CCOC1=CC=C(C=C1)NC(=O)C2CCC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Effects

N-(4-(1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide

- Substituent : Tetrazole replaces ethoxy.

- Key Differences :

- Tetrazole is a heterocyclic bioisostere for carboxylic acids, improving solubility and mimicking carboxylate interactions in biological systems.

- Higher polarity due to tetrazole’s ionizability at physiological pH.

Acetamide, N-(4-ethoxyphenyl)-

- Substituent : Linear acetamide replaces cyclobutanecarboxamide.

- Key Differences :

- Reduced steric hindrance and increased conformational flexibility.

- Lower molecular weight (179 vs. ~235 for the cyclobutane analog).

- Implications: Potentially faster metabolic clearance due to lack of rigid cyclobutane.

N-(4-Ethoxyphenyl)-3-oxobutanamide

- Substituent : 3-oxobutanamide replaces cyclobutanecarboxamide.

- Key Differences :

- Ketone group introduces polarity and reactivity (e.g., susceptibility to redox reactions).

- Identified as a metabolic intermediate of bucetin, undergoing O-de-ethylation and β-decarboxylation.

- Implications: Higher metabolic turnover compared to the cyclobutane analog.

N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide

- Substituent : Methoxy (smaller alkoxy) and cyclopentane (larger ring).

- Key Differences :

- Cyclopentane reduces ring strain, enhancing stability but increasing lipophilicity.

- Methoxy group may slightly alter electronic effects compared to ethoxy.

- Implications : Improved pharmacokinetic properties due to balanced lipophilicity and stability.

N-(4-ethoxyphenyl)-1-adamantanecarboxamide

- Substituent : Adamantane replaces cyclobutane.

- Key Differences: Adamantane’s bulkiness significantly increases molecular weight (299.4 vs. ~235) and lipophilicity.

- Implications : Suitable for central nervous system-targeted therapies.

Table 1: Comparative Properties of Selected Analogs

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.